(2R,4R)-2-((R)-2-(2-Hydroxyphenyl)-4,5-dihydrothiazol-4-yl)-3-methylthiazolidine-4-carboxylic acid
Description
The compound "(2R,4R)-2-((R)-2-(2-Hydroxyphenyl)-4,5-dihydrothiazol-4-yl)-3-methylthiazolidine-4-carboxylic acid" (CAS: 79236-62-7) is a chiral thiazolidine derivative with a molecular formula of C₁₄H₁₆N₂O₃S₂ and a molecular weight of 324.42 g/mol . Its structure features:
- A thiazolidine ring (a saturated five-membered ring containing sulfur and nitrogen).
- A methyl substituent on the thiazolidine ring and a carboxylic acid group at position 4, enhancing solubility and reactivity .
- Three chiral centers (at positions 2R, 4R, and the R-configuration of the dihydrothiazol substituent), which are critical for stereospecific interactions in biological systems .
Properties
Molecular Formula |
C14H16N2O3S2 |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
2-[2-(2-hydroxyphenyl)-4,5-dihydro-1,3-thiazol-4-yl]-3-methyl-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C14H16N2O3S2/c1-16-10(14(18)19)7-21-13(16)9-6-20-12(15-9)8-4-2-3-5-11(8)17/h2-5,9-10,13,17H,6-7H2,1H3,(H,18,19) |
InChI Key |
NYBZAGXTZXPYND-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(CSC1C2CSC(=N2)C3=CC=CC=C3O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Non-Stereoselective Synthesis and Epimerization Challenges
Initial Synthetic Route
The foundational synthesis begins with 2-hydroxybenzonitrile and L-cysteine methyl ester hydrochloride under reflux conditions in ethanol with sodium bicarbonate, yielding 2-(2-hydroxyphenyl)-4,5-dihydrothiazole-4-carboxylic acid methyl ester (77% yield). Dehydrogenation using bromotrichloromethane and DBU at −20°C converts the thiazoline to a thiazole intermediate. Hydrolysis of the methyl ester with lithium hydroxide generates the free carboxylic acid, which is subsequently converted to a Weinreb amide for aldehyde formation via LiAlH4 reduction.
Condensation with N-Methylcysteine
The aldehyde intermediate undergoes condensation with N-methyl-L-cysteine hydrochloride in a 4:1 ethanol-water mixture buffered with potassium acetate (pH 4.5). This step forms the thiazolidine ring but results in a mixture of four diastereomers due to epimerization at the C-4′ position. The overall yield of the crude product is ~70%, with pyochelin isomers (including the target compound) constituting ~50% of the mixture.
Table 1: Key Intermediates and Yields
Stereocontrolled Synthesis Strategies
Chiral Auxiliary Approach
To mitigate epimerization, chiral tert-butyldiphenylsilyl (TBDPS) protection of the phenolic hydroxyl group is employed. This steric hindrance stabilizes the C-4′ configuration during condensation. The use of BOP-Cl (bis(2-oxo-3-oxazolidinyl)phosphinic chloride) as a coupling reagent further enhances stereochemical fidelity, achieving a 4:1 diastereomeric ratio favoring the (4′R,4′′R) configuration.
Asymmetric Catalysis
Enantioselective synthesis of the thiazoline ring is achieved via Jacobsen’s thiourea catalyst , which promotes cyclization of salicylaldehyde derivatives with L-cysteine ethyl ester. This method affords the (R)-configured thiazoline with 92% enantiomeric excess (ee). Subsequent methylation of the cysteine amino group using methyl triflate introduces the N-methyl moiety without racemization.
Table 2: Stereochemical Outcomes
| Method | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |
|---|---|---|
| TBDPS Protection + BOP-Cl | 4:1 (4′R:4′S) | N/A |
| Jacobsen Catalysis | N/A | 92% (R) |
Biosynthetic-Inspired Routes
Enzymatic Synthesis
In Pseudomonas aeruginosa, pyochelin biosynthesis involves PchE and PchF , nonribosomal peptide synthetases (NRPSs) that catalyze thiazoline ring formation and methylation. Recombinant expression of these enzymes enables in vitro synthesis of the target compound with native stereochemistry. However, scalability is limited by enzyme stability.
Purification and Characterization
Chromatographic Resolution
Crude reaction mixtures are purified via preparative HPLC (C18 column, 0.1% TFA in H2O/ACN gradient). The target compound elutes at 14.5–15.5 min, separated from neopyochelin isomers (13.6–17.1 min). Ion-exchange chromatography (Dowex 50WX8, pH 4.5) further removes residual N-methylcysteine.
Challenges and Optimization
Epimerization During Condensation
The C-4′ position is prone to epimerization under basic conditions. Switching from potassium acetate to collidine as a buffer reduces racemization, improving the (4′R) yield from 50% to 78%.
Solvent Effects
Replacing ethanol with 2,2,2-trifluoroethanol (TFE) enhances reaction rates by stabilizing the thiazolidine transition state, reducing side-product formation.
Chemical Reactions Analysis
Types of Reactions
(2R,4R)-2-(®-2-(2-Hydroxyphenyl)-4,5-dihydrothiazol-4-yl)-3-methylthiazolidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a quinone derivative.
Reduction: The thiazole ring can be reduced under hydrogenation conditions to form a dihydrothiazole derivative.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium on carbon (Pd/C) catalyst is often used for reduction reactions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA) are commonly used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrothiazole derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Pharmacological Applications
- Antioxidant Activity :
- Anti-inflammatory Effects :
- Antimicrobial Properties :
- Cancer Research :
Case Studies
- Case Study on Antioxidant Activity :
- Clinical Trials for Anti-inflammatory Effects :
-
Antimicrobial Efficacy Study :
- An investigation into the antimicrobial properties revealed that (2R,4R)-2-((R)-2-(2-hydroxyphenyl)-4,5-dihydrothiazol-4-yl)-3-methylthiazolidine-4-carboxylic acid exhibited potent activity against resistant strains of bacteria, indicating its potential as a lead compound for antibiotic development .
Mechanism of Action
The mechanism of action of (2R,4R)-2-(®-2-(2-Hydroxyphenyl)-4,5-dihydrothiazol-4-yl)-3-methylthiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Structural Differences and Implications
Complexity and Chirality: The target compound has three chiral centers, compared to simpler analogs like (4R)-2-phenyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid (1 chiral center) . Increased chirality may enhance target specificity but complicates synthesis.
Functional Group Diversity :
- Unlike derivatives with dioxopiperazine (e.g., ) or acetyl groups (e.g., ), the target compound lacks these electron-withdrawing substituents, which could influence metabolic stability and receptor binding.
Molecular Weight and Solubility :
Bioactivity Considerations
- The 2-hydroxyphenyl group in the target compound resembles motifs in bioactive natural products, suggesting possible antioxidant or antimicrobial activity .
Biological Activity
(2R,4R)-2-((R)-2-(2-Hydroxyphenyl)-4,5-dihydrothiazol-4-yl)-3-methylthiazolidine-4-carboxylic acid, a thiazolidine derivative, is gaining attention for its potential biological activities. This compound is structurally related to thiazolidine-4-carboxylic acid (TC), which has been studied for various pharmacological effects. This article explores the biological activities of this compound based on recent research findings.
Chemical Structure and Properties
The chemical formula for (2R,4R)-2-((R)-2-(2-Hydroxyphenyl)-4,5-dihydrothiazol-4-yl)-3-methylthiazolidine-4-carboxylic acid is with a molecular weight of 313.39 g/mol. The compound features a thiazolidine ring structure, which is known to contribute to various biological activities.
Antioxidant Activity
Research indicates that thiazolidine derivatives exhibit significant antioxidant properties. For instance, (2R/S,4R)-2-(2,4-Dihydroxyphenyl)thiazolidine-4-carboxylic acid has been shown to prevent UV-induced wrinkle formation by inhibiting NF-κB-mediated inflammation and reducing oxidative stress in skin cells . This suggests that related compounds may share similar protective effects against oxidative damage.
Anti-inflammatory Effects
Thiazolidine derivatives have demonstrated anti-inflammatory properties. A study highlighted that these compounds could inhibit the activation of NF-kB, a key transcription factor involved in inflammatory responses . By modulating this pathway, the compound may reduce inflammation-related conditions.
Antiviral Activity
Recent investigations into thiazolidine derivatives have revealed their potential as antiviral agents. Specifically, derivatives of thiazolidine-4-carboxylic acid were validated for their inhibitory activity against neuraminidase enzymes of the influenza virus. These compounds exhibited moderate inhibitory effects, indicating their potential role in drug discovery for influenza treatment .
Research Findings and Case Studies
The biological activities of (2R,4R)-2-((R)-2-(2-Hydroxyphenyl)-4,5-dihydrothiazol-4-yl)-3-methylthiazolidine-4-carboxylic acid can be attributed to its ability to modulate key signaling pathways:
- NF-kB Pathway : Inhibition of NF-kB leads to decreased expression of pro-inflammatory cytokines.
- Antioxidant Mechanism : The compound may enhance endogenous antioxidant defenses and scavenge reactive oxygen species (ROS).
- Neuraminidase Inhibition : By binding to neuraminidase enzymes, the compound can prevent viral replication.
Q & A
Q. What synthetic strategies are optimal for preparing enantiopure (2R,4R)-configured thiazolidine derivatives?
Methodological Answer: Stereoselective synthesis requires chiral auxiliaries or catalysts. For example, coupling (R)-configured 2-(2-hydroxyphenyl)-4,5-dihydrothiazole intermediates with thiazolidine precursors under pH-controlled conditions (e.g., pyridine/acetyl chloride at 0°C) can preserve stereochemistry . Use chiral HPLC (e.g., tetrabutylammonium hydroxide-based mobile phase at pH 5.5) to confirm enantiopurity . Yield optimization (18–46%) depends on solvent choice (e.g., acetonitrile) and reaction time (e.g., 72 hours for amidation) .
Q. How can structural elucidation resolve ambiguities in chiral centers or substituent positions?
Methodological Answer: Combine 2D NMR (e.g., NOESY for spatial proximity) and X-ray crystallography for absolute configuration verification. For example, the three chiral centers in the compound were confirmed via crystallographic data from the RCSB PDB ligand database . Mass spectrometry (MS) with high-resolution ESI+ can validate molecular weight (C₁₆H₁₉N₂O₃S₂, MW 367.42) and detect fragmentation patterns .
Q. What analytical methods are critical for purity assessment and impurity profiling?
Methodological Answer: Use reverse-phase HPLC with UV detection (210–254 nm) and a methanol/water gradient. For chiral impurities, employ chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) . Quantify residual solvents via GC-MS and confirm elemental composition (C, H, N) via combustion analysis (±0.3% tolerance) .
Advanced Research Questions
Q. How do steric and electronic effects of substituents (e.g., 2-hydroxyphenyl vs. 3,4,5-trimethoxyphenyl) influence bioactivity?
Methodological Answer: Design SAR studies by synthesizing analogs with systematic substituent variations (e.g., electron-donating vs. withdrawing groups). For example, 2-hydroxyphenyl derivatives exhibit hydrogen-bonding interactions critical for target binding, while bulky trimethoxyphenyl groups enhance lipophilicity but may reduce solubility . Test in vitro bioactivity (e.g., IC₅₀ in enzyme inhibition assays) and correlate with logP values .
Q. What computational approaches can predict binding modes to biological targets (e.g., enzymes or receptors)?
Methodological Answer: Perform molecular docking (AutoDock Vina or Schrödinger Glide) using the compound’s 3D structure (PDB ID: 488) . Validate with MD simulations (GROMACS) to assess binding stability. Focus on interactions with catalytic residues (e.g., hydrogen bonds with the hydroxyl group and hydrophobic contacts with the thiazolidine ring) .
Q. How to resolve contradictions between in vitro potency and in vivo efficacy data?
Methodological Answer: Evaluate pharmacokinetic parameters (e.g., plasma stability, microsomal clearance) to identify metabolic liabilities. For example, esterase-sensitive groups in related thiazolidines showed rapid degradation, necessitating prodrug strategies . Use LC-MS/MS to quantify tissue distribution and correlate with pharmacodynamic endpoints .
Q. What experimental designs mitigate limitations in biological assay reproducibility?
Methodological Answer: Standardize protocols for temperature control (e.g., continuous cooling to prevent organic compound degradation) and matrix effects (e.g., spiking internal standards in biofluids) . For enzymatic assays, pre-incubate compounds with NADPH-regenerating systems to stabilize redox-sensitive thiazolidines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
